molecular formula C23H23FN6 B6099429 3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6099429
M. Wt: 402.5 g/mol
InChI Key: QBCLIGWRQGDPET-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are important nitrogen ring junction heterocyclic compounds that are used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves novel and uncomplicated methods . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines makes them versatile and easy to prepare. They can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines focus on synthetic strategies . For instance, a copper-catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been found to have promising anticancer activity through the inhibition of protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ behaviors.

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , which play crucial roles in various cellular signaling processes. Therefore, it’s plausible that this compound could affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

It’s known that pyrazolo[1,5-a]pyrimidines have good solid-state emission intensities , suggesting that they might have good bioavailability

Result of Action

Given its potential as a protein kinase inhibitor , it’s plausible that it could lead to changes in cell growth, differentiation, migration, and metabolism.

Action Environment

It’s known that pyrazolo[1,5-a]pyrimidines have good stability under exposure to extreme ph , suggesting that they might be stable and effective in various environments.

Future Directions

The future directions for pyrazolo[1,5-a]pyrimidines focus on synthetic strategies . The growing wealth of pyrazolo[1,5-a]pyrimidine analogs is expected to contribute to developments in synthetic strategies in the coming years .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-15-21(29-13-11-28(12-14-29)20-5-3-4-10-25-20)30-23(26-16)22(17(2)27-30)18-6-8-19(24)9-7-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCLIGWRQGDPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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